Superior In Vivo Antispasmodic Potency vs. Mebeverine and N-Butyl Scopolammonium
In a direct head-to-head in vivo study in anesthetized dogs, Tiemonium demonstrated significantly greater potency than other commonly used antispasmodics. The study compared Tiemonium to mebeverine, a pitofenone+fenpiverinium combination, and N-butyl scopolammonium (butylscopolamine) by measuring the ED50 (dose required for 50% inhibition of barium chloride-induced contractions) across multiple gastrointestinal and urological tissues [1]. Tiemonium's ED50 values were the lowest among all tested drugs for every tissue, indicating it is the most potent spasmolytic in this model.
| Evidence Dimension | In Vivo Antispasmodic Potency (ED50, mg/kg) |
|---|---|
| Target Compound Data | Duodenum: 0.13 ± 0.022; Bladder: 0.31 ± 0.03 |
| Comparator Or Baseline | Mebeverine: Duodenum: 0.40 ± 0.02; Bladder: ~1.3. N-butyl scopolammonium: Duodenum: Not reported; Bladder: 5.02 ± 0.059 |
| Quantified Difference | Tiemonium is approximately 3.1x more potent than mebeverine in the duodenum (0.40/0.13) and >16x more potent than N-butyl scopolammonium in the bladder (5.02/0.31). |
| Conditions | Anesthetized dog model; contraction induced by intravenous BaCl2 (1 mg/kg); drugs administered intravenously 5 minutes prior to challenge. |
Why This Matters
For researchers modeling visceral spasm, Tiemonium's superior in vivo potency means significantly lower doses are required to achieve equivalent spasmolytic effect, which is a critical differentiator for dose-response studies and formulation development.
- [1] Dureng G, Boero C, Meunier A, Labrid C. [Compared efficacies of somes antispasmodic drugs on the digestive tract and the bladder of the anesthetized dog (author's transl)]. J Pharmacol. 1981 Apr-Jun;12(2):135-45. PMID: 7265979. View Source
